Cas no 13208-31-6 (n,n'-bis(3-chlorophenyl)urea)

N,N'-Bis(3-chlorophenyl)urea is a chlorinated aromatic urea derivative with applications in organic synthesis and specialty chemical research. Its structure, featuring two 3-chlorophenyl groups symmetrically linked via a urea bridge, confers stability and reactivity useful in cross-coupling reactions and polymer chemistry. The compound exhibits high thermal stability and resistance to hydrolysis, making it suitable for high-temperature applications. Its chlorinated aromatic rings enhance electrophilic substitution potential, facilitating further functionalization. N,N'-Bis(3-chlorophenyl)urea is commonly employed as an intermediate in agrochemical and pharmaceutical synthesis, where precise control over aromatic substitution patterns is required. The compound is typically handled under standard laboratory conditions, with appropriate precautions for chlorinated organics.
n,n'-bis(3-chlorophenyl)urea structure
n,n'-bis(3-chlorophenyl)urea structure
Product Name:n,n'-bis(3-chlorophenyl)urea
CAS No:13208-31-6
MF:C13H10Cl2N2O
MW:281.13730096817
CID:898872
Update Time:2026-04-29

n,n'-bis(3-chlorophenyl)urea Chemical and Physical Properties

Names and Identifiers

    • n,n'-bis(3-chlorophenyl)urea
    • urea, N,N'-bis(3-chlorophenyl)-
    • 1,3-bis(3-chlorophenyl)urea

Computed Properties

  • Exact Mass: 280.0172

Experimental Properties

  • PSA: 41.13

n,n'-bis(3-chlorophenyl)urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01KYZ5-100mg
1,3-bis(3-chlorophenyl)urea
13208-31-6 95%
100mg
$92.00 2023-12-22

Additional information on n,n'-bis(3-chlorophenyl)urea

Introduction to N,N'-Bis(3-chlorophenyl)urea (CAS No. 13208-31-6)

N,N'-Bis(3-chlorophenyl)urea (CAS No. 13208-31-6) is a significant compound in the field of chemical and pharmaceutical research. This organochlorine compound, characterized by its 3-chlorophenyl groups, has garnered attention due to its unique chemical properties and potential applications in various scientific domains.

The molecular structure of N,N'-Bis(3-chlorophenyl)urea consists of two urea functional groups linked to 3-chlorophenyl rings. This configuration imparts specific reactivity and stability, making it a valuable intermediate in synthetic chemistry. The presence of chlorine atoms in the aromatic rings enhances its interaction with biological molecules, which has been explored in recent studies for drug design and development.

In recent years, researchers have been investigating the pharmacological potential of N,N'-Bis(3-chlorophenyl)urea. Its ability to modulate enzyme activity and interact with cellular receptors has opened new avenues in medicinal chemistry. Specifically, studies have focused on its role as a precursor in the synthesis of bioactive molecules that exhibit antimicrobial and anti-inflammatory properties.

The synthesis of N,N'-Bis(3-chlorophenyl)urea involves a series of well-defined chemical reactions, typically starting from commercially available aromatic precursors. The process often includes chlorination and urea formation steps, which are optimized for high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these transformations.

One of the most compelling aspects of N,N'-Bis(3-chlorophenyl)urea is its versatility in molecular design. The combination of the urea group and the 3-chlorophenyl moiety allows for the creation of diverse derivatives with tailored biological activities. For instance, modifications at the nitrogen atoms or the aromatic rings can lead to compounds with enhanced solubility or binding affinity to target proteins.

The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies are exploring its use as a building block for novel therapeutics targeting neurological disorders and chronic diseases. Preliminary findings suggest that derivatives of N,N'-Bis(3-chlorophenyl)urea may interfere with pathogenic pathways by inhibiting key enzymes or disrupting protein-protein interactions.

In addition to its pharmaceutical applications, N,N'-Bis(3-chlorophenyl)urea has shown promise in material science. Its structural features make it a candidate for developing advanced polymers with specific mechanical or electronic properties. Researchers are particularly interested in its potential as a monomer for creating conductive polymers used in organic electronics.

The safety profile of N,N'-Bis(3-chlorophenyl)urea is another critical area of study. While it exhibits useful reactivity, understanding its toxicity and environmental impact is essential for responsible handling and application. Current research focuses on determining appropriate exposure limits and developing sustainable synthetic routes that minimize waste generation.

The future direction of research on N,N'-Bis(3-chlorophenyl)urea appears promising, with several ongoing projects aiming to uncover new applications and improve existing synthetic methodologies. Collaborative efforts between academia and industry are likely to accelerate the translation of laboratory findings into practical solutions for human health and technological advancement.

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